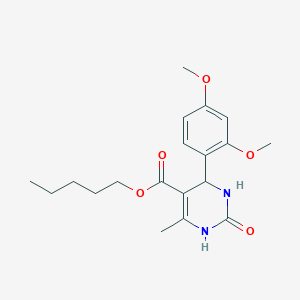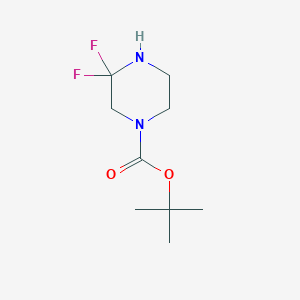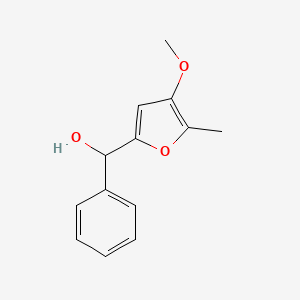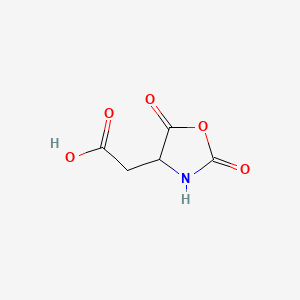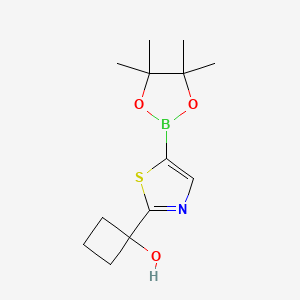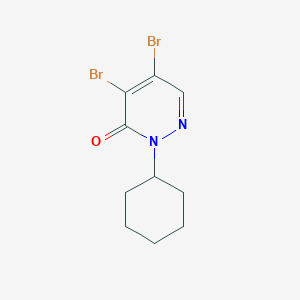
4,5-Dibromo-2-cyclohexylpyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dibromo-2-cyclohexylpyridazin-3(2H)-one is a synthetic organic compound belonging to the pyridazinone family. Compounds in this family are known for their diverse biological activities and applications in medicinal chemistry. The presence of bromine atoms and a cyclohexyl group in its structure suggests potential for unique chemical reactivity and biological interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromo-2-cyclohexylpyridazin-3(2H)-one typically involves the bromination of a precursor pyridazinone compound. A common synthetic route might include:
Starting Material: 2-cyclohexylpyridazin-3(2H)-one.
Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and brominating agent, would be crucial to maximize yield and purity.
化学反応の分析
Types of Reactions
4,5-Dibromo-2-cyclohexylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, potentially forming 2-cyclohexylpyridazin-3(2H)-one.
Oxidation Reactions: Oxidation can modify the cyclohexyl group or the pyridazinone ring, leading to different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Derivatives with different functional groups replacing the bromine atoms.
Reduction: 2-cyclohexylpyridazin-3(2H)-one.
Oxidation: Various oxidized derivatives depending on the specific conditions used.
科学的研究の応用
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 4,5-Dibromo-2-cyclohexylpyridazin-3(2H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine atoms could enhance its binding affinity or selectivity for certain targets.
類似化合物との比較
Similar Compounds
2-Cyclohexylpyridazin-3(2H)-one: Lacks the bromine atoms, potentially less reactive.
4,5-Dichloro-2-cyclohexylpyridazin-3(2H)-one: Similar structure but with chlorine atoms instead of bromine.
4,5-Dibromo-2-phenylpyridazin-3(2H)-one: Similar bromination but with a phenyl group instead of a cyclohexyl group.
Uniqueness
4,5-Dibromo-2-cyclohexylpyridazin-3(2H)-one is unique due to the combination of bromine atoms and a cyclohexyl group, which can influence its chemical reactivity and biological activity. This uniqueness can be leveraged in designing new compounds with specific properties.
特性
分子式 |
C10H12Br2N2O |
|---|---|
分子量 |
336.02 g/mol |
IUPAC名 |
4,5-dibromo-2-cyclohexylpyridazin-3-one |
InChI |
InChI=1S/C10H12Br2N2O/c11-8-6-13-14(10(15)9(8)12)7-4-2-1-3-5-7/h6-7H,1-5H2 |
InChIキー |
KZDIRNHTYIQKRW-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)N2C(=O)C(=C(C=N2)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



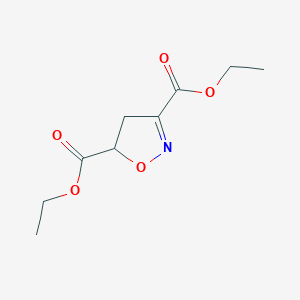
![(S)-tert-Butyl 8-chloro-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-3-carboxylate](/img/structure/B11770965.png)

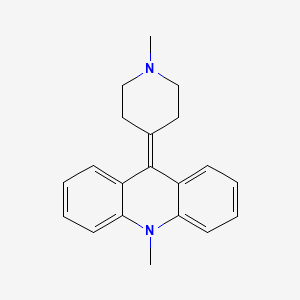
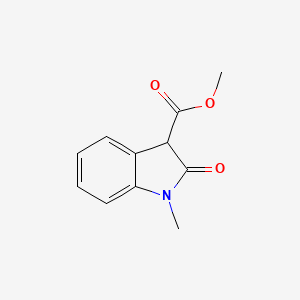
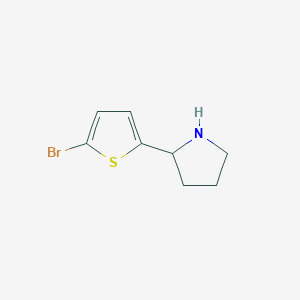

![Methyl 2-(2-(4-(benzyloxy)phenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11771019.png)
